Sulfo-Cyanine7 NHS-Ester

Übersicht

Beschreibung

Sulfo-Cyanine7 NHS ester is a water-soluble, near-infrared, amine-reactive dye . It is an improved analog of Cy7® fluorophore with a quantum yield improved by 20%, and higher photostability . This fluorescent dye is especially useful for NIR imaging . The dye allows the preparation of sulfo-Cyanine7-labeled biomolecules, such as proteins, with ease .

Synthesis Analysis

The synthesis of Sulfo-Cyanine7 NHS ester involves the reaction of the dye with N-hydroxysuccinimide (NHS) esters . The reaction results in the formation of amine-reactive succinimide esters .Molecular Structure Analysis

The molecular formula of Sulfo-Cyanine7 NHS ester is C41H47KN3O10S2 . The molecular weight is 845.1 g/mol .Chemical Reactions Analysis

The Sulfo-Cyanine7 NHS ester reacts with primary amines, which exist at the N-terminus of each polypeptide chain and in the side-chain of lysine (Lys, K) amino acid residues . This reaction is used for labeling or crosslinking peptides and proteins .Physical and Chemical Properties Analysis

Sulfo-Cyanine7 NHS ester is a dark green powder . It is soluble in water, DMF, and DMSO . The topological polar surface area is 198 Ų .Wissenschaftliche Forschungsanwendungen

Bioimaging

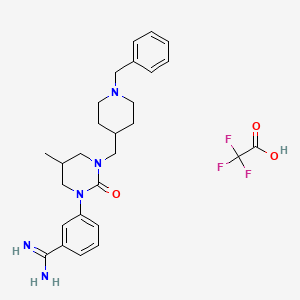

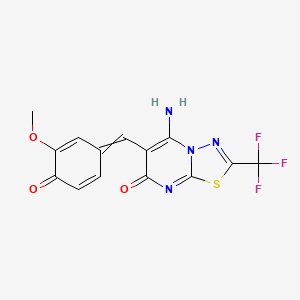

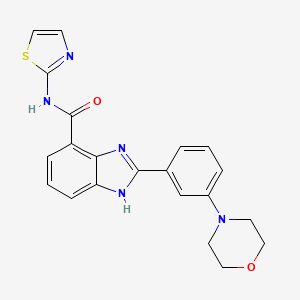

Sulfo-Cyanine7 NHS-Ester: wird aufgrund seiner Eigenschaften im Nahinfrarotbereich (NIR) häufig in der Bioimaging eingesetzt. Es ist ein verbessertes Analog des Cy7®-Fluorophors mit einer um 20 % verbesserten Quantenausbeute und einer höheren Photostabilität {svg_1}. Dieser Farbstoff ist besonders nützlich für die NIR-Bildgebung, die die Transparenz biologischer Gewebe bei bestimmten Wellenlängen nutzt. Es ist nicht-destruktiv und ermöglicht die Überwachung von markierten Molekülen in lebenden Organismen {svg_2}.

Arzneimittelentwicklung

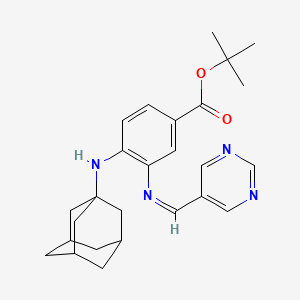

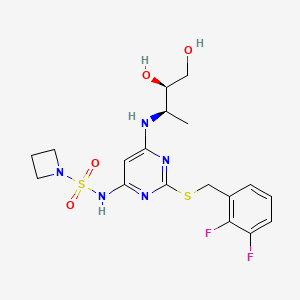

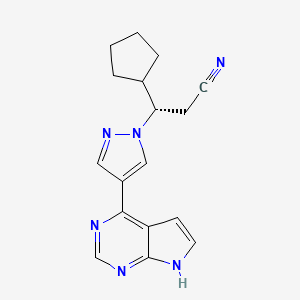

In der Arzneimittelentwicklung ermöglicht This compound die Markierung von Biomolekülen wie Proteinen, die in verschiedenen Experimenten im Zusammenhang mit der Arzneimittelforschung eingesetzt werden können {svg_3}. Seine hohe Wasserlöslichkeit macht ihn ideal für die Markierung empfindlicher Proteine und solcher, die zur Denaturierung neigen {svg_4}.

Oberflächenverstärkte Raman-Streuung (SERS)

Die Verbindung wird in der SERS verwendet, um das optische Verhalten von Cyaninen zu untersuchen, die an Goldnanopartikeln adsorbiert sind {svg_5}. Diese Anwendung ist entscheidend für die Vorhersage des optischen Verhaltens von Tags und die Entwicklung neuer Arten von optischen Tags, bei denen Cyaninfarbstoffe mit plasmonischen Nanopartikeln kombiniert werden {svg_6}.

Sensorische Berichterstattung

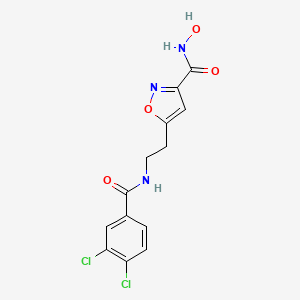

This compound: dient als sensorischer Reporter in SERS-Tags. Diese Tags können den intrazellulären pH-Wert, den Sauerstoffgehalt und die Temperatur bestimmen, indem sie Änderungen im SERS-Spektrum als Reaktion auf lokale physikalisch-chemische Parameter beobachten {svg_7}.

Reaktive Berichterstattung

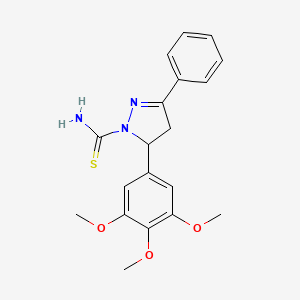

Funktionalisierte Farbstoffe wie This compound sind attraktiv für die Entwicklung von SERS-Tags mit reaktiven Reportern. Wenn sie in der Nähe eines plasmonischen Kerns positioniert sind, wird ihre Fluoreszenz gelöscht, was für Raman-Streuungsbeobachtungen ohne Interferenz vorteilhaft ist {svg_8}.

Nanopartikelforschung

Diese Verbindung ist von entscheidender Bedeutung für die Nanopartikelforschung, insbesondere bei der Herstellung von Hybridsystemen, die Gold- oder Silbernanopartikel mit Reportermolekülen enthalten. Diese Systeme werden für Bioimaging- und Sensoranwendungen eingesetzt {svg_9}.

Molekularbiologie

In der Molekularbiologie wird This compound zur Herstellung markierter Biomoleküle für den späteren Einsatz in Experimenten verwendet, wie z. B. die Untersuchung von Proteininteraktionen und -dynamik innerhalb von Zellen {svg_10}.

Photostabilitätsstudien

Aufgrund seiner verbesserten Photostabilität ist This compound ein ausgezeichnetes Untersuchungsobjekt für Photostabilitätsstudien, die für Langzeit-Bildgebungsanwendungen und Experimente unerlässlich sind, die eine stabile Fluoreszenzmarkierung erfordern {svg_11}.

Wirkmechanismus

Target of Action

The primary target of Sulfo-Cyanine7 NHS ester are biomolecules, specifically proteins . The compound is designed to label these proteins for various research and drug design related experiments .

Mode of Action

Sulfo-Cyanine7 NHS ester is an amine-reactive succinimide ester . It works by reacting with the amino groups (primary amines or secondary amines) present in the target biomolecules, forming a stable amide bond . This reaction results in the labeling of the biomolecule with the Sulfo-Cyanine7 molecule .

Pharmacokinetics

It’s known that the compound has high water solubility , which can influence its absorption, distribution, metabolism, and excretion (ADME) properties. The water solubility of the compound also makes it particularly suitable for labeling delicate proteins and proteins prone to denaturation .

Result of Action

The result of Sulfo-Cyanine7 NHS ester action is the successful labeling of the target biomolecule with the Sulfo-Cyanine7 molecule . This labeling allows the biomolecule to be tracked and imaged, particularly in near-infrared (NIR) imaging . NIR imaging takes advantage of the transparency of biological tissues at particular wavelengths, allowing for non-destructive monitoring of the distribution of various labeled molecules in live organisms .

Action Environment

The action of Sulfo-Cyanine7 NHS ester can be influenced by environmental factors. For instance, the compound’s water solubility allows it to label biomolecules in aqueous environments without the need for organic co-solvents . Additionally, the compound’s stability in aqueous solutions can be influenced by factors such as pH and temperature .

Safety and Hazards

Zukünftige Richtungen

The Sulfo-Cyanine7 NHS ester has potential applications in various research fields. For instance, it can be used in fluorescence imaging in the near-infrared (NIR) range, which is receiving increasing interest in life science . Furthermore, the dye can be used to monitor the distribution of various labeled molecules in live organisms . The photoisomerization kinetics of Sulfo-Cyanine7 and the formation of its redshifted photoisomer depend strongly on local environmental conditions, such as viscosity, polarity, and steric constraints, which suggests the use of Sulfo-Cyanine7 and other NIR cyanine dyes as environmental sensors .

Biochemische Analyse

Biochemical Properties

Sulfo-Cyanine7 NHS ester plays a crucial role in biochemical reactions due to its ability to label biomolecules. This compound interacts with proteins, enzymes, and other biomolecules through its amine-reactive succinimide ester group. The interaction typically involves the formation of a stable amide bond between the ester group of Sulfo-Cyanine7 NHS ester and the amine group of the target biomolecule. This labeling process is essential for tracking and studying the behavior of biomolecules in various biochemical assays .

Cellular Effects

Sulfo-Cyanine7 NHS ester has significant effects on various types of cells and cellular processes. By labeling proteins and other biomolecules, it enables researchers to monitor cell function, including cell signaling pathways, gene expression, and cellular metabolism. The fluorescent properties of Sulfo-Cyanine7 NHS ester make it particularly useful for imaging and tracking cellular processes in real-time, providing valuable insights into cellular dynamics .

Molecular Mechanism

The molecular mechanism of Sulfo-Cyanine7 NHS ester involves its interaction with biomolecules through the formation of amide bonds. This interaction allows the compound to label proteins and other biomolecules, facilitating their detection and analysis. The fluorescent properties of Sulfo-Cyanine7 NHS ester enable researchers to visualize the labeled biomolecules, providing a powerful tool for studying molecular interactions and cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Sulfo-Cyanine7 NHS ester can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that Sulfo-Cyanine7 NHS ester is relatively stable under standard laboratory conditions, but its fluorescent properties may degrade over time, affecting the accuracy of long-term experiments .

Dosage Effects in Animal Models

The effects of Sulfo-Cyanine7 NHS ester vary with different dosages in animal models. At low doses, the compound effectively labels biomolecules without causing significant toxicity or adverse effects. At high doses, Sulfo-Cyanine7 NHS ester may exhibit toxic effects, including cellular damage and disruption of normal cellular processes. It is essential to determine the optimal dosage to balance efficacy and safety in experimental settings .

Metabolic Pathways

Sulfo-Cyanine7 NHS ester is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors. The compound’s labeling capabilities allow researchers to study metabolic flux and changes in metabolite levels in response to different experimental conditions. By tracking the labeled biomolecules, researchers can gain insights into the metabolic pathways and their regulation .

Transport and Distribution

The transport and distribution of Sulfo-Cyanine7 NHS ester within cells and tissues are influenced by its interaction with transporters and binding proteins. The compound’s water solubility and fluorescent properties enable it to be efficiently transported and localized within specific cellular compartments. This localization is crucial for studying the distribution and accumulation of labeled biomolecules in various tissues and organs .

Subcellular Localization

Sulfo-Cyanine7 NHS ester exhibits specific subcellular localization, which is essential for its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell. This localization allows researchers to study the behavior and interactions of labeled biomolecules in different subcellular environments, providing valuable insights into cellular function and regulation .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for Sulfo-Cyanine7 NHS ester involves the reaction of Sulfo-Cyanine7 with N-hydroxysuccinimide (NHS) ester in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). This reaction results in the formation of Sulfo-Cyanine7 NHS ester, which can be purified using column chromatography or other suitable methods.", "Starting Materials": [ "Sulfo-Cyanine7", "N-hydroxysuccinimide (NHS) ester", "N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC)" ], "Reaction": [ "Step 1: Dissolve Sulfo-Cyanine7 and NHS ester in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).", "Step 2: Add a coupling agent such as DCC or DIC to the reaction mixture and stir for a suitable period of time at room temperature or under reflux conditions.", "Step 3: Purify the reaction mixture using column chromatography or other suitable methods to obtain Sulfo-Cyanine7 NHS ester as a pure product." ] } | |

CAS-Nummer |

1603861-95-5 |

Molekularformel |

C41H46KN3O10S |

Molekulargewicht |

844.05 |

IUPAC-Name |

potassium 1-(6-((2,5-dioxopyrrolidin-1-yl)oxy)-6-oxohexyl)-3,3-dimethyl-2-((E)-2-((E)-3-(2-((E)-1,3,3-trimethyl-5-sulfonatoindolin-2-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-3H-indol-1-ium-5-sulfonate |

InChI |

InChI=1S/C41H47N3O10S2.K/c1-40(2)31-25-29(55(48,49)50)15-17-33(31)42(5)35(40)19-13-27-10-9-11-28(24-27)14-20-36-41(3,4)32-26-30(56(51,52)53)16-18-34(32)43(36)23-8-6-7-12-39(47)54-44-37(45)21-22-38(44)46;/h13-20,24-26H,6-12,21-23H2,1-5H3,(H-,48,49,50,51,52,53);/q;+1/p-1 |

InChI-Schlüssel |

CURNAWIXNAMTKN-UHFFFAOYSA-M |

SMILES |

CC1(C)C(/C=C/C2=C/C(CCC2)=C/C=C3N(C)C4=CC=C(S(=O)(O[K])=O)C=C4C/3(C)C)=[N+](CCCCCC(ON5C(CCC5=O)=O)=O)C6=CC=C(S(=O)([O-])=O)C=C61 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Sulfo-Cyanine 7 NHS ester,SulfoCyanine7 NHS ester, SulfoCyanine 7 NHS ester, Sulfo-Cy7 NHS ester,SulfoCy7 NHS ester |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(3-methoxypropyl)-2-phenyl-N-[2-[6-(pyrrolidin-1-ylmethyl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]phenyl]-1,3-thiazole-4-carboxamide;hydrochloride](/img/structure/B610997.png)

![3-[4-[(7-Hydroxy-2-oxo-3-phenylchromen-4-yl)methyl]phenyl]prop-2-enoic acid](/img/structure/B611005.png)

![(6AS,6a'S)-3,3'-(propane-1,3-diylbis(oxy))bis(2-methoxy-7,12-dihydrobenzo[5,6][1,4]diazepino[1,2-b]isoquinolin-14(6aH)-one)](/img/structure/B611006.png)

![dimethyl 15-ethenyl-5,9-bis(3-methoxy-3-oxopropyl)-4,10,14,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11,13(26),14,16,18(25),20,23-dodecaene-20,21-dicarboxylate](/img/structure/B611011.png)